molecular formula C17H19BrN2O2S B248506 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine

1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine

Cat. No. B248506
M. Wt: 395.3 g/mol
InChI Key: JNSBKOQOLAUURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine, also known as BBP, is a chemical compound that has been extensively researched for its potential therapeutic applications. BBP is a piperazine derivative that contains a benzyl bromide and phenylsulfonyl group, making it a unique and interesting molecule to study.

Mechanism of Action

1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine acts as a partial agonist of the 5-HT1A receptor, which means that it can activate the receptor to a certain extent but not fully. This partial agonism results in a modulatory effect on the receptor, which can lead to changes in mood, anxiety, and aggression. 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine also inhibits the reuptake of serotonin, which increases the levels of serotonin in the synapse and enhances its effects on the receptor.
Biochemical and Physiological Effects
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which can lead to improvements in cognitive function. 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has also been shown to reduce the levels of corticosterone, a stress hormone, which can lead to a reduction in anxiety and depression.

Advantages and Limitations for Lab Experiments

1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the receptor's function. However, 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has a short half-life, which can make it difficult to study its effects over a longer period of time. Additionally, 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has a relatively low potency, which can limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for the study of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine. One potential direction is the development of more potent and selective 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine analogs that can be used to study the 5-HT1A receptor and its function. Another potential direction is the study of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine's effects on other neurotransmitter systems, such as the glutamate system, which has been implicated in the pathophysiology of a number of neuropsychiatric disorders. Finally, the therapeutic potential of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine for the treatment of mood disorders and anxiety disorders should be further explored in preclinical and clinical studies.
Conclusion
In conclusion, 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine is a unique and interesting molecule that has been extensively studied for its potential therapeutic applications. Its high affinity for the 5-HT1A receptor and inhibitory effect on serotonin reuptake make it a useful tool for studying the receptor's function and potential as a therapeutic agent. While 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has some limitations, there are a number of future directions for its study that could lead to new insights into the pathophysiology of neuropsychiatric disorders and the development of new treatments.

Synthesis Methods

1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with benzyl bromide and phenylsulfonyl chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine. The synthesis method is relatively straightforward and can be carried out in a laboratory setting with relative ease.

Scientific Research Applications

1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and aggression. 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has also been shown to have an inhibitory effect on the reuptake of serotonin, which further supports its potential as a therapeutic agent for the treatment of mood disorders.

properties

Product Name

1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine

Molecular Formula

C17H19BrN2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[(4-bromophenyl)methyl]piperazine

InChI

InChI=1S/C17H19BrN2O2S/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-14H2

InChI Key

JNSBKOQOLAUURP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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